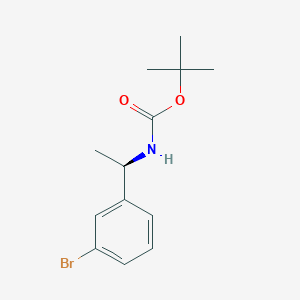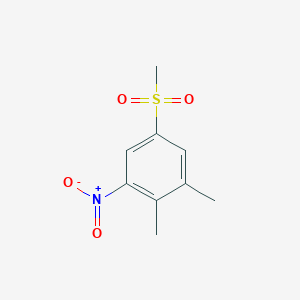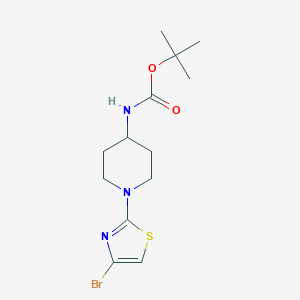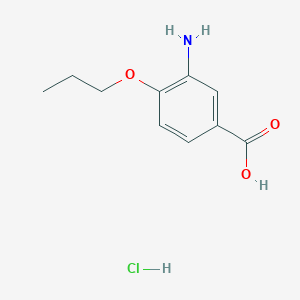
3-アミノ-5-メチル-1-(1-メチル-1H-ピラゾール-4-イル)ピロリジン-2-オン
概要
説明
“3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1354949-34-0. It has a molecular weight of 194.24 . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The Inchi Code for “3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is 1S/C9H14N4O/c1-6-3-8 (10)9 (14)13 (6)7-4-11-12 (2)5-7/h4-6,8H,3,10H2,1-2H3 .Physical And Chemical Properties Analysis
The compound “3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is an oil at room temperature . More specific physical and chemical properties are not provided in the retrieved sources.科学的研究の応用
抗ウイルス活性
この化合物は、抗ウイルス研究において有望な結果を示しています。 インドール誘導体は、本化合物の構造と類似しており、インフルエンザA型ウイルスや他のウイルスに対する阻害活性を示すことが報告されています 。これは、3-アミノ-5-メチル-1-(1-メチル-1H-ピラゾール-4-イル)ピロリジン-2-オンが、新しい抗ウイルス薬開発のための有望な骨格となりうることを示唆しています。
抗炎症および鎮痛作用
インドール誘導体は、抗炎症作用および鎮痛作用を有することが判明しています 。構造的類似性を考えると、本化合物は炎症を軽減し、痛みを和らげる可能性についても検討することができます。
抗がんの可能性
インドールをベースとする化合物は、がん治療戦略において重要なアポトーシス誘導特性と関連付けられています 。がん細胞におけるアポトーシスを誘導する能力は、3-アミノ-5-メチル-1-(1-メチル-1H-ピラゾール-4-イル)ピロリジン-2-オンを、腫瘍学におけるさらなる研究対象として適しています。
抗菌効果
インドール部分構造は、抗菌特性で知られており、本化合物にも適用できる可能性があります 。特に耐性菌に対する新しい抗菌薬開発におけるその応用は、重要な関心の対象となっています。
抗糖尿病活性
インドール誘導体に関する研究では、糖尿病の管理におけるその可能性が明らかになっています 。3-アミノ-5-メチル-1-(1-メチル-1H-ピラゾール-4-イル)ピロリジン-2-オンは、さまざまな生物学的経路に影響を与えることで、糖尿病治療における有効性について調査することができます。
抗マラリア用途
インドール化合物は、マラリア原虫によって引き起こされるマラリアに対して有効性が示されています 。この化合物は、抗マラリア特性について調査することができ、この命にかかわる病気との闘いに貢献することができます。
抗コリンエステラーゼ活性
この活性は、アルツハイマー病などの病気の治療において重要です。 インドール誘導体は、抗コリンエステラーゼ効果が認められており、本化合物を神経変性疾患研究における潜在的な治療薬にする可能性があります .
抗酸化特性
抗酸化物質として作用する能力は、インドール誘導体のもう1つの貴重な特性です 。これは、3-アミノ-5-メチル-1-(1-メチル-1H-ピラゾール-4-イル)ピロリジン-2-オンが、酸化ストレス関連の疾患の予防に役立つ可能性を示唆しています。
Safety and Hazards
作用機序
Target of Action
It’s worth noting that pyrazole-bearing compounds, which this molecule is a part of, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a way that inhibits the growth of certain pathogens . For instance, one study showed that a pyrazole derivative displayed superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial effects .
Result of Action
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
生化学分析
Biochemical Properties
3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways . The interactions between 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one and these enzymes can lead to changes in their activity, thereby influencing various biochemical processes.
Cellular Effects
The effects of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, leading to alterations in cell function. Additionally, 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can affect the expression of specific genes, thereby impacting cellular responses to various stimuli.
Molecular Mechanism
At the molecular level, 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one exerts its effects through binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity . Such interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function. The precise binding interactions and the resulting biochemical changes are critical for understanding the molecular mechanism of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have indicated that 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can have sustained effects on cellular function, although its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one vary with different dosages in animal models. At lower doses, this compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular metabolism and function. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one.
Metabolic Pathways
3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is involved in various metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . The interactions with metabolic enzymes can influence the overall metabolic flux and the levels of specific metabolites, thereby affecting cellular function.
Transport and Distribution
Within cells and tissues, 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in biochemical research.
Subcellular Localization
The subcellular localization of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can influence the interactions with biomolecules and the resulting biochemical effects.
特性
IUPAC Name |
3-amino-5-methyl-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-6-3-8(10)9(14)13(6)7-4-11-12(2)5-7/h4-6,8H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSKUALHJMUVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)N1C2=CN(N=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354949-34-0 | |
| Record name | 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1374368.png)

![4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1374370.png)








![4-Bromo-9,9'-spirobi[fluorene]](/img/structure/B1374387.png)

